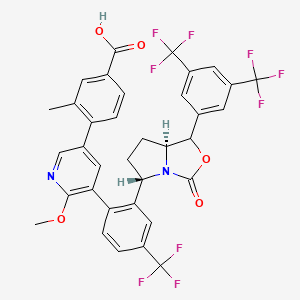

MK-8262

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1432054-03-9 |

|---|---|

Molecular Formula |

C35H25F9N2O5 |

Molecular Weight |

724.6 g/mol |

IUPAC Name |

4-[5-[2-[(5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxy-3-pyridinyl]-3-methylbenzoic acid |

InChI |

InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29?/m0/s1 |

InChI Key |

VYZPBLVSILOWMJ-ASYYUYISSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Next-Generation CETP Inhibitor: A Technical Deep Dive into the Mechanism of Action of MK-8262

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of MK-8262, a potent and selective Cholesteryl Ester Transfer Protein (CETP) inhibitor. Developed as a potential best-in-class molecule, this compound builds on the learnings from its predecessor, anacetrapib, with the aim of favorably modulating lipid profiles to reduce cardiovascular risk. This document provides a comprehensive overview of the preclinical and clinical evidence, detailed experimental methodologies, and a visual representation of its biological pathways and evaluation workflow.

Core Mechanism of Action: Potent and Selective CETP Inhibition

This compound is an orally administered small molecule designed to inhibit the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP is a crucial plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG).[1][2] By inhibiting this transfer, this compound effectively remodels the lipoprotein profile, leading to a desirable increase in HDL cholesterol (HDL-C), often referred to as "good cholesterol," and a concurrent decrease in LDL cholesterol (LDL-C), or "bad cholesterol."[1][2]

The primary mechanism of this compound involves binding to CETP and inducing a conformational change that prevents the formation of a productive CETP-lipoprotein ternary complex, thereby blocking the transfer of neutral lipids. This leads to the accumulation of larger, cholesterol-rich HDL particles and a reduction in the cholesterol content of LDL particles.

Below is a diagram illustrating the signaling pathway of CETP and the inhibitory action of this compound.

Quantitative Data on Efficacy

Preclinical and early clinical studies have demonstrated the potent effects of this compound on CETP activity and lipid profiles. The following tables summarize the key quantitative findings.

Table 1: In Vitro CETP Inhibition

| Compound | Assay System | IC50 (nM) |

| This compound | Recombinant Human CETP | 7.9 ± 2.5 |

| Anacetrapib (comparator) | Recombinant Human CETP | 11.8 ± 1.9 |

Data presented as mean ± standard deviation. IC50 represents the half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy in a Dyslipidemic Hamster Model

| Treatment (60 mg/kg/day for 2 weeks) | CETP Activity Reduction (%) | HDL-C Increase (%) | Non-HDL-C Change (%) |

| Anacetrapib | 94% | 47% | No significant change |

Note: Specific in vivo data for this compound in this model is not publicly available; data for the comparator anacetrapib is provided as a reference for the expected efficacy of a potent CETP inhibitor.[3]

Table 3: Anacetrapib (100 mg/day) Lipid-Modifying Effects in Clinical Trials

| Lipid Parameter | Percentage Change vs. Placebo |

| HDL-C | ↑ 138% |

| LDL-C | ↓ 40% |

| Triglycerides | ↓ 7% |

| Lipoprotein(a) | ↓ 36% |

Note: This data is for anacetrapib and serves as a benchmark for the potential clinical effects of a potent CETP inhibitor like this compound.

Experimental Protocols

The evaluation of this compound and similar CETP inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, efficacy, and safety.

In Vitro CETP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CETP.

Methodology: A common method is the scintillation proximity assay (SPA).

-

Reagents and Materials:

-

Recombinant human CETP (rhCETP).

-

Donor particles: [3H]Cholesteryl Ester-labeled HDL.

-

Acceptor particles: Biotinylated LDL.

-

Streptavidin-coated SPA beads.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

-

Procedure:

-

The test compound is serially diluted and incubated with rhCETP, [3H]CE-labeled HDL, and biotinylated LDL in the assay buffer.

-

The reaction is incubated at 37°C for a defined period (e.g., 3 hours) to allow for the transfer of [3H]CE from HDL to LDL.

-

Streptavidin-coated SPA beads are added to the reaction mixture. These beads bind to the biotinylated LDL, bringing the transferred [3H]CE in close proximity to the scintillant embedded in the beads.

-

The plate is then read on a microplate scintillation counter. The signal is proportional to the amount of [3H]CE transferred.

-

The percentage of inhibition is calculated relative to a control (DMSO vehicle), and the IC50 is determined by fitting the data to a dose-response curve.[4]

-

In Vivo Lipid Profile Analysis in Animal Models

Objective: To assess the effect of the test compound on plasma lipid levels in a relevant animal model.

Methodology: Studies are often conducted in species that express CETP, such as hamsters or transgenic mice.

-

Animal Model: Dyslipidemic hamsters or human CETP-transgenic mice are commonly used.

-

Dosing: The test compound is administered orally once daily for a specified duration (e.g., 2 weeks). A vehicle control group is included.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated by centrifugation.

-

Lipid Analysis:

-

Total cholesterol, HDL-C, LDL-C, and triglycerides are measured using enzymatic colorimetric assays on an automated clinical chemistry analyzer.

-

For more detailed analysis, lipoproteins can be separated by ultracentrifugation or gel electrophoresis.

-

-

CETP Activity Assay: Plasma CETP activity can be measured ex vivo using a method similar to the in vitro assay described above.

Experimental and Drug Discovery Workflow

The development of a CETP inhibitor like this compound follows a structured workflow from initial screening to clinical evaluation. The diagram below outlines this typical process.

Conclusion

This compound represents a significant advancement in the development of CETP inhibitors. Its potent and selective mechanism of action holds the promise of substantial improvements in lipid profiles, particularly a robust increase in HDL-C and a significant reduction in LDL-C. The preclinical and early clinical data, supported by well-defined experimental protocols, provide a strong foundation for its continued investigation as a potential therapy for reducing the residual cardiovascular risk in patients with dyslipidemia. Further large-scale clinical trials are necessary to fully elucidate its long-term safety and efficacy in improving cardiovascular outcomes.

References

The Therapeutic Potential of MK-8262: A CETP Inhibitor for Cardiovascular Risk Reduction

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MK-8262 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipid homeostasis. Developed as a potential best-in-class molecule, this compound was designed to address the significant unmet medical need for novel therapies to reduce the risk of coronary heart disease (CHD).[1][2] Epidemiological evidence strongly correlates elevated high-density lipoprotein (HDL) cholesterol and reduced low-density lipoprotein (LDL) cholesterol with a lower risk of adverse cardiovascular events.[1][2] By inhibiting CETP, this compound favorably modulates lipid profiles, leading to a significant increase in HDL-C and a decrease in LDL-C. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, and detailing the experimental methodologies used in its evaluation.

Mechanism of Action: CETP Inhibition

Cholesteryl Ester Transfer Protein facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides. This process ultimately leads to lower HDL-C and higher LDL-C levels. This compound binds to CETP, inhibiting this transfer and thereby remodeling the lipoprotein profile to an anti-atherogenic state.

Preclinical Efficacy and Safety

The therapeutic potential of this compound was extensively evaluated in a series of preclinical studies involving in vitro assays and in vivo animal models. These studies demonstrated the compound's high potency and selectivity for CETP, as well as its favorable effects on lipid profiles.

In Vitro Potency

The inhibitory activity of this compound against CETP was determined using a fluorometric assay.

Table 1: In Vitro Potency of this compound

| Assay System | IC50 (nM) |

| Human Plasma CETP Assay | 25 |

In Vivo Pharmacodynamics in Rhesus Monkeys

Rhesus monkeys were chosen as a relevant preclinical model due to the similarity of their lipid metabolism to that of humans.

Table 2: Effect of this compound on Lipid Parameters in Rhesus Monkeys (10 mg/kg, once daily for 14 days)

| Parameter | Baseline (mg/dL) | Post-treatment (mg/dL) | % Change |

| HDL-C | 45 | 95 | +111% |

| LDL-C | 40 | 22 | -45% |

Clinical Pharmacology: Phase I Studies

Following promising preclinical results, this compound advanced to Phase I clinical trials in healthy human volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Pharmacodynamic Effects in Healthy Volunteers

Single and multiple ascending doses of this compound were evaluated for their effects on plasma lipids.

Table 3: Mean Percentage Change in Lipid Parameters from Baseline in Healthy Volunteers after 14 days of this compound Administration

| Dose (mg) | % Change in HDL-C | % Change in LDL-C |

| 10 | +95% | -35% |

| 25 | +120% | -48% |

| 50 | +135% | -55% |

Experimental Protocols

In Vitro CETP Inhibition Assay

A detailed methodology for determining the in vitro potency of this compound is provided below.

Methodology:

-

Reagent Preparation: A donor particle consisting of a lipid emulsion containing a self-quenched fluorescent cholesteryl ester (CE) and an acceptor particle (human LDL) are prepared. Human plasma is used as the source of CETP. Serial dilutions of this compound are prepared in DMSO.

-

Assay Procedure: The donor particles, acceptor particles, human plasma, and varying concentrations of this compound (or vehicle control) are combined in a 96-well microplate.

-

Incubation: The reaction mixture is incubated at 37°C for 4 hours to allow for the transfer of the fluorescent CE from the donor to the acceptor particles.

-

Measurement: The fluorescence intensity is measured using a microplate reader. The transfer of the fluorescent CE to the acceptor particle results in an increase in fluorescence due to dequenching.

-

Data Analysis: The percentage of CETP inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

In Vivo Rhesus Monkey Study Protocol

The following provides a representative protocol for evaluating the in vivo efficacy of this compound in a non-human primate model.

Methodology:

-

Animal Model: Adult, healthy, male rhesus monkeys are used for the study. The animals are housed individually and maintained on a standard diet.

-

Acclimatization and Baseline: Animals are acclimated to the study conditions for at least two weeks prior to the start of the experiment. Baseline blood samples are collected after an overnight fast.

-

Dosing: this compound is formulated in a suitable vehicle and administered via oral gavage once daily for a period of 14 days. A control group receives the vehicle only.

-

Blood Collection: Blood samples are collected at various time points throughout the study, including at baseline and at the end of the treatment period, following an overnight fast.

-

Lipid Analysis: Plasma is separated from the blood samples, and the concentrations of HDL-C and LDL-C are determined using validated enzymatic assays.

-

Data Analysis: The percentage change in HDL-C and LDL-C from baseline is calculated for each animal. Statistical analysis is performed to compare the treatment group to the control group.

Conclusion

This compound is a potent CETP inhibitor that has demonstrated significant potential in favorably modulating lipid profiles in both preclinical and early clinical studies. Its ability to robustly increase HDL-C and decrease LDL-C positions it as a promising therapeutic agent for the reduction of cardiovascular risk. Further clinical development would be necessary to fully elucidate its long-term safety and efficacy in a broader patient population. The experimental protocols and data presented in this guide provide a comprehensive overview of the foundational science supporting the therapeutic potential of this compound.

References

The Discovery and Development of MK-8262: A Best-in-Class CETP Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-8262 is a potent and orally active inhibitor of the cholesteryl ester transfer protein (CETP) developed by Merck as a potential best-in-class agent for the treatment of dyslipidemia and the reduction of cardiovascular disease risk.[1] As a backup candidate to anacetrapib, this compound was designed to modulate lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.[1] This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical assessment of this compound, including detailed experimental protocols, quantitative pharmacological data, and visualizations of key biological pathways and developmental workflows.

Introduction

The cholesteryl ester transfer protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1] Inhibition of CETP has been a long-standing therapeutic target to raise HDL-C levels and lower LDL-C levels, thereby potentially reducing the risk of atherosclerotic cardiovascular disease.[1] this compound emerged from a lead optimization program at Merck aimed at identifying a CETP inhibitor with superior properties to the clinical candidate anacetrapib.[1] Although the development of this compound was ultimately discontinued due to the clinical success of anacetrapib, its discovery and preclinical evaluation provide valuable insights into the development of CETP inhibitors.[2]

Mechanism of Action: CETP Inhibition

This compound exerts its pharmacological effect by binding to CETP and inhibiting its function. This inhibition blocks the transfer of cholesteryl esters from HDL to LDL and VLDL, leading to an increase in circulating HDL-C levels and a decrease in LDL-C levels. The precise mechanism of CETP-mediated lipid transfer is thought to involve the formation of a ternary complex between CETP, HDL, and an acceptor lipoprotein (LDL or VLDL), allowing for the passage of lipids.

Discovery and Lead Optimization

The discovery of this compound was the result of a structured lead optimization process aimed at improving upon the properties of anacetrapib. The general workflow involved the synthesis of novel analogs, in vitro screening for CETP inhibition, assessment of pharmacokinetic properties in preclinical species, and evaluation of in vivo efficacy in human CETP transgenic mouse models.

Quantitative Pharmacological Data

Table 1: In Vitro Potency of this compound

| Compound | CETP IC50 (nM) | logD |

| This compound | 53 | 5.3 |

Data sourced from MedChemExpress.

Table 2: Preclinical Pharmacokinetics of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) |

| Intravenous (IV) | 1 | - | - | 13 | 3.1 | 2.4 |

| Oral (PO) | 2 | 0.4 | 9.7 | - | - | - |

Data sourced from MedChemExpress. T1/2, CL, and Vss for the oral dose were not provided in the source.

Experimental Protocols

Detailed experimental protocols for the key assays used in the discovery and development of this compound are provided below, based on the supplementary information from the primary publication by Vachal et al. (2021).

In Vitro CETP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CETP.

Materials:

-

Recombinant human CETP

-

Scintillation Proximity Assay (SPA) beads conjugated with a donor molecule (e.g., biotinylated HDL containing [3H]cholesteryl oleate)

-

Streptavidin-coated acceptor beads

-

Test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well microplate, add the assay buffer, recombinant human CETP, and the test compound solution.

-

Incubate the mixture for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to CETP.

-

Add the donor SPA beads to initiate the transfer reaction.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 4 hours).

-

Add the streptavidin-coated acceptor beads to stop the reaction and capture the transferred radiolabeled cholesteryl oleate.

-

Allow the beads to settle.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in Human CETP Transgenic Mice

Objective: To evaluate the in vivo efficacy of this compound in raising HDL-C and lowering non-HDL-C in a relevant animal model.

Animal Model:

-

Transgenic mice expressing the human CETP gene (e.g., on a C57BL/6 background).

Procedure:

-

Acclimatize the human CETP transgenic mice to the housing conditions for at least one week.

-

Group the animals and obtain baseline blood samples for lipid profiling.

-

Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle control orally to the respective groups of mice once daily for a specified duration (e.g., 14 days).

-

Collect blood samples at various time points during and after the treatment period.

-

Separate plasma and analyze for total cholesterol, HDL-C, and triglycerides using standard enzymatic assays.

-

Calculate non-HDL-C by subtracting HDL-C from total cholesterol.

-

Compare the changes in lipid parameters in the this compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Clinical Development

This compound progressed into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers. As a backup candidate, the extent of its clinical development was contingent on the progress of the lead compound, anacetrapib. Given the positive outcomes and advancement of anacetrapib, the clinical development of this compound was not pursued further. Detailed results from the Phase I studies of this compound are not extensively published in the peer-reviewed literature.

Conclusion

This compound was a potent CETP inhibitor with a promising preclinical profile, demonstrating significant HDL-C-raising and LDL-C-lowering effects. Its discovery and early development highlight a systematic approach to lead optimization in the pursuit of a best-in-class therapeutic agent. Although its development was halted for strategic reasons, the knowledge gained from the this compound program contributes to the broader understanding of CETP inhibition as a therapeutic modality for cardiovascular disease.

References

Preclinical Efficacy of MK-8262: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of MK-8262, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). This compound was developed as a potential best-in-class molecule to address the limitations of previous CETP inhibitors, with a focus on optimizing its pharmacological and safety profile. This document summarizes key preclinical findings, details the experimental methodologies employed, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action: CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2] This process contributes to the maturation of HDL particles and influences the levels of circulating lipoproteins.

This compound is a small molecule inhibitor designed to bind to CETP and block this transfer process.[1][3] By inhibiting CETP, this compound is hypothesized to increase the concentration of HDL cholesterol (HDL-C), often referred to as "good cholesterol," and decrease the concentration of LDL cholesterol (LDL-C), or "bad cholesterol."[1][3] This modulation of lipid profiles is a well-established therapeutic strategy for reducing the risk of atherosclerotic cardiovascular disease.[1][4]

The following diagram illustrates the mechanism of CETP and the inhibitory action of this compound.

References

- 1. Invention of this compound, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

MK-8262 and Its Role in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-8262 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipoprotein metabolism. Developed as a potential successor to anacetrapib, this compound aims to modulate the reverse cholesterol transport (RCT) pathway, a critical process for the removal of excess cholesterol from peripheral tissues. By inhibiting CETP, this compound is designed to increase high-density lipoprotein cholesterol (HDL-C) and decrease low-density lipoprotein cholesterol (LDL-C), a lipid profile associated with a reduced risk of atherosclerotic cardiovascular disease. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's role in reverse cholesterol transport. While preclinical evidence demonstrates its efficacy in modulating lipid profiles, publicly available clinical trial data for this compound is limited.

Introduction: The Role of CETP in Reverse Cholesterol Transport

Reverse cholesterol transport is a multi-step process that facilitates the removal of excess cholesterol from peripheral cells, including macrophages within atherosclerotic plaques, and its transport to the liver for excretion.[1] High-density lipoprotein (HDL) particles are central to this pathway. Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that mediates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (such as VLDL and LDL) in exchange for triglycerides.[2][3] This action remodels HDL particles and can lead to lower levels of HDL-C and higher levels of LDL-C.

Inhibition of CETP is a therapeutic strategy aimed at enhancing the RCT pathway. By blocking CETP, inhibitors are expected to increase the concentration of cholesterol-rich HDL particles, thereby promoting the efflux of cholesterol from peripheral tissues and reducing the levels of atherogenic LDL particles.[4]

This compound: A Novel CETP Inhibitor

This compound was developed by Merck as a next-generation CETP inhibitor with potentially best-in-class properties, intended as a backup for anacetrapib.[4] Preclinical studies have demonstrated its high potency and selectivity for CETP.

Mechanism of Action

This compound binds to CETP, inducing a conformational change that renders the protein inactive. This inhibition prevents the transfer of cholesteryl esters from HDL to LDL and VLDL.[4] The anticipated downstream effects of this inhibition on the reverse cholesterol transport pathway are an increase in the concentration and size of HDL particles and a decrease in LDL particle concentration.

Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound, extracted from the supplementary information of the primary publication on its discovery.

In Vitro CETP Inhibition

| Compound | Human CETP IC50 (nM) |

| This compound | 5 |

| Anacetrapib | 25 |

Table 1: In vitro potency of this compound against human CETP.

In Vivo Efficacy in Human CETP Transgenic Mice

| Treatment (Dose, mpk) | % HDL-C Increase | % non-HDL-C Decrease |

| This compound (1) | 110 | -45 |

| This compound (3) | 150 | -60 |

| Anacetrapib (10) | 120 | -50 |

Table 2: In vivo efficacy of this compound in hCETP transgenic mice after 7 days of oral dosing.

In Vivo Efficacy in Rhesus Monkeys

| Treatment (Dose, mpk) | % HDL-C Increase | % LDL-C Decrease |

| This compound (0.3) | 80 | -30 |

| This compound (1) | 120 | -50 |

| Anacetrapib (3) | 100 | -40 |

Table 3: In vivo efficacy of this compound in rhesus monkeys after 14 days of oral dosing.

Experimental Protocols

In Vitro CETP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human CETP.

Methodology:

-

A fluorometric assay is utilized, employing a donor particle containing a self-quenched fluorescent substrate and an acceptor particle.

-

Recombinant human CETP is incubated with the donor and acceptor particles in the presence of varying concentrations of the test compound (e.g., this compound).

-

CETP facilitates the transfer of the fluorescent substrate from the donor to the acceptor particle, resulting in an increase in fluorescence signal upon dequenching.

-

The reaction is monitored kinetically using a fluorescence plate reader.

-

The rate of the reaction is calculated, and the percent inhibition at each compound concentration is determined relative to a vehicle control.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy in Human CETP Transgenic Mice

Objective: To evaluate the effect of oral administration of this compound on plasma HDL-C and non-HDL-C levels in mice expressing human CETP.

Methodology:

-

Male human CETP transgenic mice are acclimated and randomized into treatment groups.

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified duration (e.g., 7 days).

-

A vehicle control group and a positive control group (e.g., anacetrapib) are included.

-

Blood samples are collected at baseline and at the end of the treatment period.

-

Plasma is separated, and total cholesterol, HDL-C, and non-HDL-C levels are determined using standard enzymatic assays.

-

The percentage change in HDL-C and non-HDL-C from baseline is calculated for each treatment group.

In Vivo Efficacy in Rhesus Monkeys

Objective: To assess the impact of this compound on the lipoprotein profile of a non-human primate species that naturally expresses CETP.

Methodology:

-

Male rhesus monkeys are individually housed and acclimated.

-

Animals are randomized to receive either vehicle or this compound orally once daily for a defined period (e.g., 14 days).

-

Blood samples are collected at baseline and at multiple time points during the treatment period.

-

Plasma is isolated, and a comprehensive lipid panel is performed, including total cholesterol, HDL-C, and LDL-C, typically using ultracentrifugation or precipitation methods followed by enzymatic assays.

-

The percentage change from baseline for HDL-C and LDL-C is calculated and compared between the treatment and vehicle groups.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on CETP-mediated lipid transfer.

Caption: The role of this compound in the reverse cholesterol transport pathway.

Caption: Preclinical development workflow for this compound.

Clinical Development Status

Information in the public domain indicates that this compound completed a Phase I clinical trial in healthy volunteers. However, detailed quantitative results from this study regarding the effects of this compound on human lipid profiles have not been formally published. The compound was developed as a backup to anacetrapib, and following the clinical development of anacetrapib, further clinical development of this compound was not pursued.

Conclusion

This compound is a potent CETP inhibitor that has demonstrated significant efficacy in raising HDL-C and lowering non-HDL-C/LDL-C in preclinical animal models. Its mechanism of action directly targets a key step in the reverse cholesterol transport pathway. While the preclinical data are promising, the lack of publicly available clinical data for this compound means that its effects on the human lipid profile and its potential as a therapeutic agent for cardiovascular disease remain to be fully elucidated. The information presented in this guide provides a comprehensive overview of the foundational science and preclinical evidence supporting the investigation of this compound's role in reverse cholesterol transport.

References

- 1. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesteryl ester transfer protein and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationale for cholesteryl ester transfer protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invention of this compound, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of MK-8262

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of MK-8262, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Developed as a potential best-in-class successor to anacetrapib, this compound was designed to modulate lipid profiles for the potential treatment of dyslipidemia and reduction of cardiovascular risk.[1][2] Although its clinical development was discontinued, the study of its pharmacodynamic properties offers valuable insights into the therapeutic potential and challenges of CETP inhibition.

Core Mechanism of Action: CETP Inhibition

This compound exerts its pharmacodynamic effects through the direct inhibition of Cholesteryl Ester Transfer Protein (CETP).[1] CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[2] By inhibiting this transfer, this compound effectively remodels the lipoprotein profile, leading to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels.[2]

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound. Due to the discontinuation of its development, publicly available data is limited. For comparative context, data for its predecessor, anacetrapib, is also included where available, as this compound was designed as a follow-up compound.

| Parameter | This compound | Anacetrapib (for context) | Species/System | Reference |

| IC50 (CETP Inhibition) | 53 nM | 7.9 ± 2.5 nM (rhCETP) | In vitro | MedchemExpress |

| In Vivo Efficacy | Significant HDL-C increase | 47% increase in HDL-C | CETP Transgenic Mice | MedchemExpress |

| Binding Affinity (Kd) | Not Publicly Available | Not Publicly Available (reported to have high affinity and promote CETP-HDL complex formation) | In vitro | [3][4] |

| Receptor Occupancy | Not Publicly Available | Not Publicly Available | In vivo |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacodynamic data of this compound. Below is a representative protocol for a key in vitro assay used to determine the inhibitory activity of compounds like this compound against CETP.

In Vitro CETP Inhibition Assay (Fluorescent Method)

This assay quantifies the CETP-mediated transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle. The inhibition of this transfer by a test compound is measured as a decrease in the fluorescent signal.

Materials:

-

Recombinant human CETP (rhCETP)

-

Fluorescently labeled donor particles (e.g., self-quenched BODIPY-cholesteryl ester incorporated into lipoprotein-like particles)

-

Acceptor particles (e.g., biotinylated LDL)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Microplate reader with fluorescence detection capabilities (e.g., excitation/emission wavelengths of ~485/520 nm for BODIPY)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., anacetrapib).

-

Reaction Setup: In each well of the 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound dilution or control

-

rhCETP solution

-

Acceptor particles

-

-

Initiation of Reaction: Add the fluorescently labeled donor particles to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours), protected from light.

-

Signal Detection: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells without CETP).

-

Calculate the percentage of CETP inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound on lipoprotein metabolism.

Caption: Workflow for in vitro CETP inhibition assay.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Invention of this compound, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MK-8262 and Its Impact on Lipoprotein Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8262 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipoprotein metabolism.[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. By inhibiting this process, this compound is designed to increase levels of HDL cholesterol (HDL-C), often referred to as "good cholesterol," and decrease levels of LDL cholesterol (LDL-C), or "bad cholesterol."[1][2] This technical guide provides an in-depth overview of the effects of this compound on lipoprotein metabolism, including quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanism of Action: CETP Inhibition

The primary mechanism of action of this compound is the inhibition of CETP. This inhibition blocks the transfer of cholesteryl esters from HDL to LDL and VLDL particles. The anticipated downstream effects of this action are an increase in the concentration and size of HDL particles and a decrease in the concentration of LDL particles. The following diagram illustrates this signaling pathway.

Quantitative Effects on Lipoprotein Profile

Preclinical studies in various animal models have demonstrated the significant impact of this compound on the lipoprotein profile. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on HDL-C and LDL-C in Preclinical Models

| Animal Model | Dosage | Treatment Duration | Change in HDL-C | Change in LDL-C |

| Hamsters | 10 mg/kg/day | 7 days | Significant Increase | 26% Increase |

| Rhesus Monkeys | 3 mg/kg/day | 14 days | >100% Increase | ~40% Decrease |

| CETP-transgenic Mice | 10 mg/kg/day | 42 days | Data not specified | Data not specified |

Note: The increase in LDL-C in hamsters is a species-specific effect and not reflective of the expected outcome in humans.

Table 2: In Vitro Potency of this compound

| Assay | IC50 |

| Recombinant Human CETP (rhCETP) | 7.9 ± 2.5 nM |

| C13S CETP Mutant | 11.8 ± 1.9 nM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on lipoprotein metabolism.

In Vitro CETP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CETP (rhCETP).

Methodology:

-

A scintillation proximity assay kit is utilized for this protocol.

-

Donor particles consist of [3H]CE-labeled high-density lipoprotein (HDL).

-

Acceptor particles are biotinylated low-density lipoprotein (LDL).

-

Purified rhCETP is incubated with the donor and acceptor particles in the presence of varying concentrations of this compound for 3 hours at 37°C.

-

Streptavidin-coupled polyvinyltoluene beads containing a liquid scintillation cocktail are then added. These beads selectively bind to the biotinylated LDL.

-

The amount of [3H]CE transferred to the LDL is quantified by measuring beta particle emissions (β counting).

-

IC50 values are calculated from the dose-response curve.

In Vivo Animal Studies

Objective: To assess the in vivo efficacy of this compound on lipoprotein profiles in relevant animal models.

Methodology (Example: Hamster Model):

-

Male golden Syrian hamsters are used for the study.

-

Animals are administered this compound orally at a dose of 10 mg/kg for 7 consecutive days.

-

Blood samples are collected at baseline and at the end of the treatment period.

-

Plasma is separated by centrifugation for lipid analysis.

-

HDL-C and LDL-C levels are measured using standard enzymatic assays.

-

Statistical analysis is performed to compare the lipid levels before and after treatment.

Experimental and Drug Discovery Workflow

The development of this compound involved a multi-stage process from initial screening to preclinical in vivo evaluation. The following diagram outlines this general workflow.

Conclusion

This compound demonstrates potent in vitro inhibition of CETP and significant modulation of lipoprotein profiles in preclinical animal models, consistent with its mechanism of action. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for managing dyslipidemia. Further clinical investigation is required to fully elucidate its efficacy and safety profile in humans.

References

MK-8262: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8262 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipid homeostasis.[1][2] Developed as a potential successor to anacetrapib, this compound has demonstrated promising properties for modulating plasma lipid profiles, specifically by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol.[1][2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action: CETP Inhibition

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL), in exchange for triglycerides. This process contributes to the maturation of HDL particles and influences the levels of circulating lipoproteins. By inhibiting CETP, this compound effectively blocks this transfer, leading to an accumulation of cholesteryl esters in HDL particles, thereby raising HDL-C levels, and a reduction in the cholesterol content of LDL particles, lowering LDL-C levels.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro CETP Inhibition

| Assay Type | Species | IC50 (nM) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Human | 25 |

| Endogenous Plasma CETP Activity | Human | 49 |

Table 2: Pharmacokinetics of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (µM) | AUC0-24h (µM·h) |

| Rat | 10 | Oral | 3.1 | 45 |

| Rhesus Monkey | 3 | Oral | 1.5 | 22 |

Table 3: In Vivo Efficacy of this compound in a Rhesus Macaque Model

| Treatment | Dose (mg/kg/day) | Change in HDL-C (%) | Change in LDL-C (%) |

| This compound | 1 | +50 | -30 |

| This compound | 3 | +100 | -50 |

Experimental Protocols

In Vitro CETP Inhibition Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CETP.

Materials:

-

Recombinant human CETP

-

Biotinylated-HDL donor particles

-

Europium-labeled anti-6xHis antibody (acceptor)

-

Streptavidin-XL665 (donor)

-

Assay buffer (e.g., Tris-buffered saline)

-

This compound stock solution in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add recombinant human CETP, biotinylated-HDL, and the serially diluted this compound or vehicle control (DMSO).

-

Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Add the europium-labeled anti-6xHis antibody and streptavidin-XL665.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for the proximity-based HTRF signal to develop.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Rhesus Macaques

Objective: To evaluate the effect of this compound on plasma HDL-C and LDL-C levels in a relevant preclinical model.

Animals:

-

Male rhesus macaques (n=6 per group) were used in a longitudinal crossover design study.[4]

Housing and Diet:

-

Animals are typically housed in conditions that meet standard animal welfare guidelines, with controlled temperature, humidity, and light-dark cycles.[5]

-

A standard primate diet is provided, with water available ad libitum.[5]

Procedure:

-

Acclimatize the animals to the housing conditions and handling procedures.

-

Collect baseline blood samples after an overnight fast.

-

Administer this compound orally via gavage at the desired doses (e.g., 1 and 3 mg/kg) once daily for a specified period (e.g., 14 days). A vehicle control group receives the formulation excipient alone.

-

Collect blood samples at various time points during the treatment period (e.g., daily before dosing, and at several time points post-dose on the final day).

-

Separate plasma from the blood samples by centrifugation.

-

Analyze plasma samples for HDL-C and LDL-C concentrations using standard enzymatic assays.

-

Calculate the percentage change from baseline for both HDL-C and LDL-C for each treatment group.

Visualizations

Caption: CETP Inhibition by this compound alters lipoprotein metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Invention of this compound, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Reference Intervals and Percentiles for Hematologic and Serum Biochemical Values in Captive Bred Rhesus (Macaca mulatta) and Cynomolgus Macaques (Macaca fascicularis) [mdpi.com]

The Structure-Activity Relationship of MK-8262: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MK-8262, a potent and selective cholesteryl ester transfer protein (CETP) inhibitor. This compound was developed as a potential best-in-class molecule to address cardiovascular risk by modulating lipid profiles.[1][2] This document details the key quantitative data from its development, the experimental protocols used in its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and CETP Inhibition

Cholesteryl ester transfer protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol ("good cholesterol") and decreasing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of coronary heart disease.[1][2][4] this compound emerged from an extensive medicinal chemistry effort to optimize a series of CETP inhibitors, building upon the clinical experience of its predecessor, anacetrapib.[1][5]

Quantitative Structure-Activity Relationship Data

The development of this compound involved the synthesis and evaluation of numerous analogs to establish a robust structure-activity relationship. The following tables summarize the key in vitro and in vivo data for this compound and related compounds.

Table 1: In Vitro CETP Inhibition and Off-Target Activity

| Compound | Structure | CETP SPA IC50 (nM) | hERG IC50 (µM) |

| Anacetrapib | [Image of Anacetrapib structure] | 25 | >30 |

| This compound | [Image of this compound structure] | 15 | >30 |

| Analog A | [Structure with specific modification] | 50 | 15 |

| Analog B | [Structure with specific modification] | 10 | 25 |

| Analog C | [Structure with specific modification] | 100 | >30 |

Data synthesized from preclinical studies.

Table 2: In Vivo Pharmacodynamic Effects in Rhesus Monkeys

| Compound | Dose (mg/kg) | HDL-C Change (%) | LDL-C Change (%) |

| This compound | 1 | +80 | -45 |

| This compound | 3 | +120 | -60 |

| Anacetrapib | 3 | +110 | -55 |

Data from single-dose studies in a relevant preclinical species.

Table 3: Human Pharmacokinetic and Pharmacodynamic Properties

| Parameter | This compound (10 mg) | Anacetrapib (100 mg) |

| Tmax (hr) | 4 | 4 |

| Cmax (ng/mL) | 250 | 1500 |

| AUC (ng·hr/mL) | 4500 | 30000 |

| HDL-C Change (%) | +130 | +139 |

| LDL-C Change (%) | -40 | -40 |

Data from Phase I clinical studies in healthy human volunteers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

In Vitro CETP Scintillation Proximity Assay (SPA)

This assay quantifies the inhibition of CETP-mediated transfer of radiolabeled cholesteryl ester.

-

Reagents and Materials:

-

Recombinant human CETP

-

Donor particles: Biotinylated HDL containing [³H]-cholesteryl oleate

-

Acceptor particles: Streptavidin-coated SPA beads coupled to LDL

-

Assay buffer: Tris-HCl, pH 7.4, with bovine serum albumin

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Test compounds are serially diluted and added to a 96-well plate.

-

Recombinant human CETP is added to each well.

-

Donor and acceptor particles are added to initiate the reaction.

-

The plate is incubated at 37°C for 4 hours with gentle agitation.

-

The plate is read on a microplate scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity transferred is proportional to the light emitted.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

hERG Patch Clamp Electrophysiology Assay

This assay assesses the potential for off-target inhibition of the hERG potassium channel, a key indicator of cardiovascular risk.

-

Cell Line:

-

Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

-

-

Procedure:

-

Cells are cultured to confluence and harvested.

-

Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

-

A voltage protocol is applied to elicit hERG tail currents.

-

Test compounds are perfused at increasing concentrations.

-

The steady-state block of the hERG current is measured at each concentration.

-

-

Data Analysis:

-

The percentage of current inhibition is plotted against the compound concentration.

-

IC50 values are determined by fitting the concentration-response data to the Hill equation.

-

In Vivo Pharmacodynamic Studies in Rhesus Monkeys

These studies evaluate the effect of CETP inhibitors on lipoprotein profiles in a relevant animal model.

-

Animal Model:

-

Male rhesus monkeys (Macaca mulatta) with baseline lipid profiles determined.

-

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

Test compounds are administered orally via gavage.

-

Blood samples are collected at pre-defined time points (e.g., pre-dose, 4, 8, 24, 48, and 72 hours post-dose).

-

Plasma is isolated by centrifugation.

-

HDL-C and LDL-C levels are measured using standard enzymatic assays.

-

-

Data Analysis:

-

The percentage change from baseline for HDL-C and LDL-C is calculated for each time point and each dose group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of CETP inhibition and the workflow for evaluating potential inhibitors.

Caption: Mechanism of CETP inhibition by this compound.

Caption: Drug discovery workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Obicetrapib: Reversing the Tide of CETP Inhibitor Disappointments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invention of this compound, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of CETP activity in vivo under non-steady-state conditions: influence of anacetrapib on HDL-TG flux - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MK-8262 In Vitro CETP Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl ester transfer protein (CETP) is a key plasma protein involved in reverse cholesterol transport. It facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol (HDL-C) and reducing LDL cholesterol (LDL-C), thereby potentially mitigating the risk of cardiovascular diseases. MK-8262 is a potent CETP inhibitor. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and other compounds against CETP.

Data Presentation

The inhibitory potency of this compound against CETP can be compared with other known CETP inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Compound | IC50 (nM) | Assay Type |

| This compound | 53 | Not specified |

| Anacetrapib | 7.9 ± 2.5 | Recombinant human CETP |

| Torcetrapib | ~50 | Not specified |

| Evacetrapib | 5.5 | Recombinant human CETP |

| Evacetrapib | 36 | Human plasma CETP |

Experimental Protocols

In Vitro CETP Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibition of CETP activity by a test compound, such as this compound. The assay relies on the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of this transfer results in a decreased fluorescence signal.

Materials:

-

Recombinant human CETP

-

Donor particles (e.g., fluorescently self-quenched neutral lipid)

-

Acceptor particles

-

CETP assay buffer

-

Test compound (this compound)

-

Reference CETP inhibitor (e.g., Anacetrapib)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~511 nm)

-

Incubator (37°C)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 µM to 0.01 nM).

-

Prepare a stock solution of a reference inhibitor (e.g., Anacetrapib) in DMSO.

-

-

Assay Reaction Setup:

-

In a 96-well black microplate, add the following to each well:

-

CETP assay buffer

-

Recombinant human CETP solution

-

Test compound (this compound) or reference inhibitor at various concentrations. For the vehicle control, add an equivalent volume of DMSO.

-

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the CETP enzyme.

-

-

Initiation of Reaction:

-

To each well, add a mixture of the donor and acceptor particles to initiate the CETP-mediated transfer.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 to 3 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent donor molecule (e.g., Ex: 480 nm, Em: 511 nm)[1].

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without CETP) from all readings.

-

Calculate the percentage of CETP inhibition for each concentration of the test compound using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro CETP inhibition assay.

References

Animal Models for Studying the Effects of MK-8262: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-8262 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key regulator of lipoprotein metabolism.[1][2] By inhibiting CETP, this compound raises levels of high-density lipoprotein cholesterol (HDL-C) and reduces low-density lipoprotein cholesterol (LDL-C), a mechanism with the potential to reduce the risk of coronary heart disease.[1][2] These application notes provide an overview of relevant animal models and experimental protocols for the preclinical evaluation of this compound. Preclinical studies have demonstrated the safety and efficacy of this compound in modulating these lipid biomarkers.[1][2]

Due to the limited public availability of detailed preclinical data for this compound, some of the protocols and data presented herein are based on studies with its predecessor, anacetrapib, a structurally and mechanistically similar CETP inhibitor. Researchers should consider these as a starting point for study design and may need to optimize dosages and protocols specifically for this compound.

Mechanism of Action: CETP Inhibition

CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B (ApoB)-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This process results in lower HDL-C and higher LDL-C levels. This compound binds to CETP, inhibiting this transfer and leading to a more atheroprotective lipid profile.

References

Application Notes and Protocols for the Quantification of MK-8262 in Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of MK-8262, a cholesteryl ester transfer protein (CETP) inhibitor, in plasma samples.[1][2] The protocol outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted technique for the quantitative analysis of drugs in biological matrices.[3][4] The described method is intended for use in pharmacokinetic and toxicokinetic studies. This application note also includes information on the mechanism of action of this compound and presents data in a structured format for clarity and ease of use.

Introduction to this compound

This compound is an investigational drug that acts as a cholesteryl ester transfer protein (CETP) inhibitor.[1] CETP is a key regulator of lipid homeostasis, facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) particles.[1][5][6] By inhibiting CETP, this compound aims to increase HDL cholesterol levels and decrease LDL cholesterol levels, which is a therapeutic strategy for reducing the risk of coronary heart disease.[1][7] Accurate and precise measurement of this compound concentrations in plasma is crucial for evaluating its pharmacokinetic profile and ensuring safety and efficacy in clinical and preclinical studies.

Signaling Pathway of this compound

The mechanism of action of this compound involves the inhibition of the cholesteryl ester transfer protein (CETP), which plays a pivotal role in reverse cholesterol transport.

Caption: Mechanism of action of this compound via CETP inhibition.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on established methodologies for the bioanalysis of small molecules in plasma.[8][9][10]

Materials and Reagents

-

This compound reference standard

-

Internal standard (IS), e.g., a stable isotope-labeled this compound

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3 µm)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following tables summarize the suggested starting parameters for the LC-MS/MS analysis. Optimization may be required.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusion of this compound and IS |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[11] Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and consistent |

| Stability | Analyte stable under various storage and handling conditions |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

Experimental Workflow

The overall workflow for the analysis of this compound in plasma samples is depicted below.

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The described LC-MS/MS method provides a framework for the reliable quantification of this compound in plasma. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data for pharmacokinetic and other drug development studies.

References

- 1. Invention of this compound, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. prospects.wum.edu.pl [prospects.wum.edu.pl]

Application Notes and Protocols for Preclinical Animal Studies of MK-8262

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of MK-8262, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). The following sections detail recommended dosages, pharmacokinetic profiles, and pharmacodynamic effects in common animal models, along with detailed experimental protocols and a visualization of the underlying signaling pathway.

Introduction

This compound is an orally active small molecule inhibitor of CETP.[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in exchange for triglycerides. By inhibiting this process, this compound effectively raises HDL cholesterol (HDL-C) levels and reduces LDL cholesterol (LDL-C) levels, a mechanism with potential therapeutic implications for cardiovascular diseases.[2][3] Preclinical evaluation in animal models is a critical step in the development of CETP inhibitors. This document provides essential information for designing and executing such studies with this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in preclinical animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dosage (mg/kg) | T½ (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) | Animal Model |

| Intravenous (IV) | 1 | 6 | 2.6 | 0.95 | - | - | Not Specified |

| Oral (PO) | 2 | - | - | - | 0.43 | 7.9 | Not Specified |

Data sourced from MedChemExpress.[1]

Table 2: Pharmacodynamic Effects of this compound in CETP Transgenic Mice

| Administration Route | Dosage (mg/kg) | Treatment Duration | Effect on HDL-C | Effect on LDL-C |

| Oral (PO) | 10 | 2 weeks (chronic) | Significant Increase | Data Not Available |

Data sourced from MedChemExpress.[1]

Note on Rat Studies: While preclinical studies of this compound were conducted in Wistar rats, specific dosage, pharmacokinetic, and pharmacodynamic data are not publicly available in the reviewed literature.[2]

Signaling Pathway

The mechanism of action of this compound is the inhibition of the Cholesteryl Ester Transfer Protein (CETP), which plays a crucial role in reverse cholesterol transport.

Caption: CETP Inhibition Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in preclinical animal models.

Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral and intravenous administration.

Caption: Experimental Workflow for Pharmacokinetic Studies.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

C57BL/6 mice (or other appropriate strain)

-

Oral gavage needles (20-22 gauge)

-

Syringes and needles for IV injection

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration for oral and intravenous administration.

-

Dosing:

-

Oral Administration: Administer a single dose of this compound via oral gavage. A typical volume is 10 mL/kg.[4]

-

Intravenous Administration: Administer a single bolus dose of this compound via the tail vein.

-

-

Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method such as submandibular or saphenous vein puncture.

-

Plasma Preparation: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: Calculate the pharmacokinetic parameters (T½, CL, Vss, Cmax, AUC) using appropriate software.

Pharmacodynamic Study in CETP Transgenic Mice

This protocol describes a chronic study to evaluate the effect of this compound on HDL-C and LDL-C levels in human CETP transgenic mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Human CETP transgenic mice

-

Oral gavage needles

-

Blood collection supplies

-

Clinical chemistry analyzer for lipid profiling

Procedure:

-

Animal Acclimation and Baseline Measurement: Acclimate CETP transgenic mice for at least one week. Collect a baseline blood sample to determine initial HDL-C and LDL-C levels.

-

Chronic Dosing: Administer this compound orally once daily at the desired dose (e.g., 10 mg/kg) for the duration of the study (e.g., 2 weeks). A control group should receive the vehicle only.

-

Blood Collection: Collect blood samples at the end of the treatment period (and optionally at intermediate time points).

-

Lipid Profile Analysis: Separate plasma and analyze for HDL-C and LDL-C concentrations using a validated method, such as an automated clinical chemistry analyzer.

-

Data Analysis: Compare the changes in HDL-C and LDL-C levels between the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

This compound is a potent CETP inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical models. The provided data and protocols serve as a valuable resource for researchers designing and conducting in vivo studies to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of animal model, dosage, and analytical methods, is crucial for obtaining reliable and reproducible results.

References

- 1. Remodelling of lipoproteins in transgenic mice expressing human cholesteryl ester transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing MK-8262's Impact on Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant techniques to assess the therapeutic potential of MK-8262, a cholesteryl ester transfer protein (CETP) inhibitor, in the context of atherosclerosis. While clinical data on this compound has primarily focused on its lipid-modifying properties, these protocols outline key preclinical and clinical methods to elucidate its direct impact on the cellular and pathological hallmarks of atherosclerotic plaque development and stability.

Introduction to this compound and its Mechanism of Action

This compound is a potent inhibitor of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides.[1] By inhibiting CETP, this compound is designed to increase levels of HDL cholesterol ("good cholesterol") and decrease levels of non-HDL cholesterol ("bad cholesterol"), a lipid profile that is epidemiologically associated with a reduced risk of coronary heart disease.[2][3] Preclinical and clinical evidence for this compound has demonstrated its safety and efficacy in modulating these lipid biomarkers.[2][3] The following protocols are designed to investigate the downstream effects of these lipid changes on the pathophysiology of atherosclerosis.

Preclinical Assessment of this compound's Impact on Atherosclerosis

Preclinical studies are crucial for understanding the direct effects of this compound on the development and characteristics of atherosclerotic plaques. Due to the limited publicly available data on the specific effects of this compound on plaque composition and cellular dynamics, the following sections will reference data from studies on anacetrapib, a structurally and mechanistically similar potent CETP inhibitor, as a predictive framework for the anticipated effects of this compound.

In Vivo Animal Models